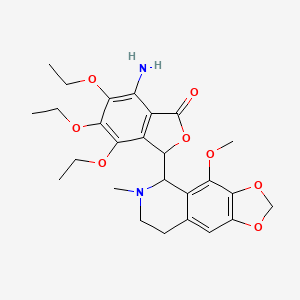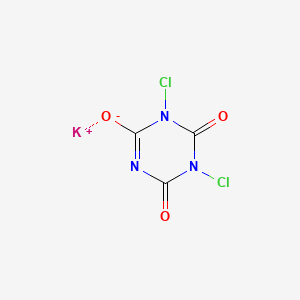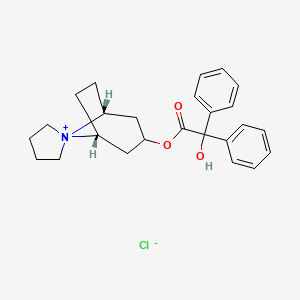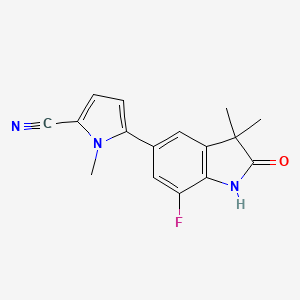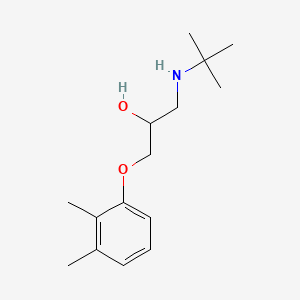
Xibenolol
概述
描述
西贝诺洛是一种β-肾上腺素受体阻滞剂,通常被称为β受体阻滞剂。它主要用于治疗心血管疾病,如高血压和心律失常。西贝诺洛的化学结构的特点是存在一个叔丁基氨基和一个二甲基苯氧基,连接到一个丙醇骨架上。 它的分子式为C15H25NO2,摩尔质量为251.37 g/mol .
准备方法
合成路线和反应条件: 西贝诺洛的合成涉及多个步骤,从环氧化合物中间体的制备开始。然后在合适溶剂(如水)的存在下,在受控条件下,使环氧化合物与叔丁胺反应。 该反应通常用薄层色谱 (TLC) 监测,并允许反应进行到完成,这通常需要大约 7 个小时 .
工业生产方法: 在工业环境中,西贝诺洛的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备,以确保最终产品的稳定性和质量。反应条件经过优化,以最大限度地提高产量并最大限度地减少杂质。
化学反应分析
反应类型: 西贝诺洛会发生各种化学反应,包括:
氧化: 西贝诺洛可以被氧化形成相应的氧化物。
还原: 它可以被还原形成醇衍生物。
取代: 西贝诺洛可以发生取代反应,特别是在叔丁基氨基处。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 使用亚硫酰氯和三溴化磷等卤化剂。
科学研究应用
西贝诺洛在科学研究中具有广泛的应用,包括:
化学: 它被用作β-肾上腺素受体阻滞剂及其化学性质研究的模型化合物。
生物学: 西贝诺洛用于研究β受体阻滞剂对细胞过程和信号通路的影响。
医学: 它正在研究其在治疗心血管疾病(尤其是高血压和心律失常)中的潜在治疗作用。
作用机制
西贝诺洛通过阻断β-肾上腺素受体发挥作用,β-肾上腺素受体参与心率和血压的调节。通过抑制这些受体,西贝诺洛降低心率并扩张血管,从而降低血压。 西贝诺洛的分子靶标包括β-1 和β-2 肾上腺素受体,其作用涉及抑制肾上腺素和去甲肾上腺素等儿茶酚胺的结合 .
类似化合物:
普萘洛尔: 另一种用于治疗高血压和心律失常的β受体阻滞剂。
阿替洛尔: 一种选择性β-1 受体阻滞剂,用于类似适应症。
美托洛尔: 一种β-1 选择性阻滞剂,具有类似的治疗用途。
西贝诺洛的独特性: 西贝诺洛的化学结构是独一无二的,特别是二甲基苯氧基的存在,这有助于其特定的药理特性。 与其他β受体阻滞剂相比,西贝诺洛在某些患者群体中可能在选择性和疗效方面具有独特的优势 .
相似化合物的比较
Propranolol: Another beta blocker used for treating hypertension and arrhythmias.
Atenolol: A selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .
属性
CAS 编号 |
30187-90-7 |
|---|---|
分子式 |
C15H25NO2 |
分子量 |
251.36 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |
InChI 键 |
RKUQLAPSGZJLGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
外观 |
Solid powder |
Key on ui other cas no. |
30187-90-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
15263-30-6 (hydrochloride) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
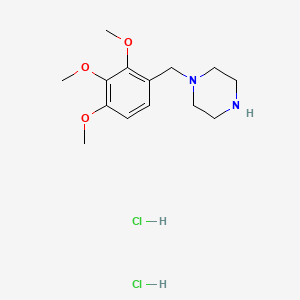



![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)


